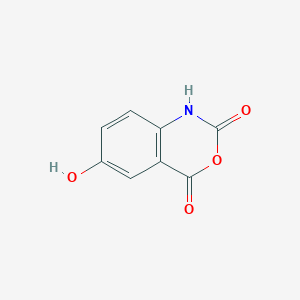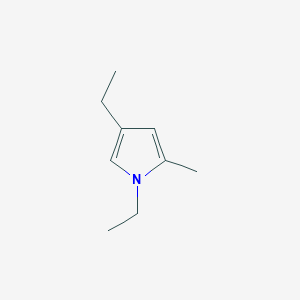
1,4-Diethyl-2-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethyl-2-methyl-1H-pyrrole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DEPMPO and is widely used in various fields, including chemistry, biochemistry, and pharmacology.
科学的研究の応用
DEPMPO has been widely used in scientific research for various applications, including free radical detection, spin trapping, and electron paramagnetic resonance (EPR) spectroscopy. It is a highly effective spin trap that can be used to detect free radicals in various systems such as biological tissues, cells, and in vitro models. DEPMPO has also been used in EPR spectroscopy to study the properties of free radicals and their interactions with other molecules. Additionally, DEPMPO has been used as a tool for studying oxidative stress and its role in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
作用機序
DEPMPO acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between DEPMPO and free radicals results in the formation of a radical adduct, which can be detected using various analytical techniques such as EPR spectroscopy. The mechanism of action of DEPMPO involves the formation of a nitroxide radical, which is highly stable and can be used to study the properties of free radicals and their interactions with other molecules.
生化学的および生理学的効果
DEPMPO has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can protect against oxidative stress-induced damage in various systems such as cells, tissues, and organs. DEPMPO has also been shown to have anti-inflammatory properties and can reduce inflammation in various disease models. Additionally, DEPMPO has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
DEPMPO has several advantages for laboratory experiments. It is a highly effective spin trap that can be used to detect free radicals in various systems. DEPMPO is also stable and can be stored for extended periods without degradation. However, DEPMPO has some limitations, including its cost and availability. It is a relatively expensive compound, and its availability can be limited, which can limit its use in some experiments.
将来の方向性
DEPMPO has significant potential for future research and applications. Some possible future directions include the development of new synthesis methods for DEPMPO, the use of DEPMPO for studying oxidative stress in various disease models, and the development of new applications for DEPMPO in pharmacology and drug development. Additionally, the use of DEPMPO in combination with other compounds for synergistic effects could be explored. Overall, DEPMPO is a highly promising compound with significant potential for future research and applications.
合成法
DEPMPO can be synthesized using various methods, including the reaction of 2-methyl-2-nitrosopropane with ethyl acrylate and the reaction of 2-methyl-2-nitrosopropane with diethyl malonate. The latter method is more commonly used as it yields a higher yield of DEPMPO. The synthesis process involves the reaction of 2-methyl-2-nitrosopropane with diethyl malonate in the presence of a base and a solvent. The reaction results in the formation of DEPMPO, which can be purified using various techniques such as recrystallization and column chromatography.
特性
CAS番号 |
198344-74-0 |
|---|---|
製品名 |
1,4-Diethyl-2-methyl-1H-pyrrole |
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
1,4-diethyl-2-methylpyrrole |
InChI |
InChI=1S/C9H15N/c1-4-9-6-8(3)10(5-2)7-9/h6-7H,4-5H2,1-3H3 |
InChIキー |
KEPODWRGPQXVPH-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=C1)C)CC |
正規SMILES |
CCC1=CN(C(=C1)C)CC |
同義語 |
1H-Pyrrole,1,4-diethyl-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
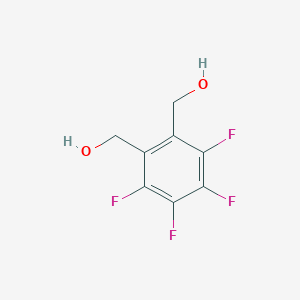
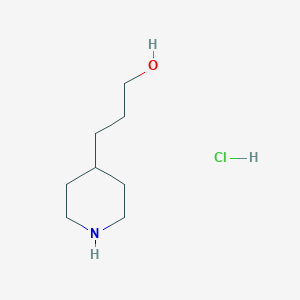
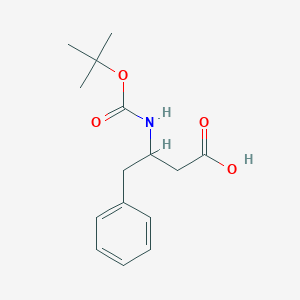
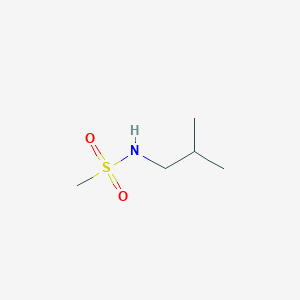
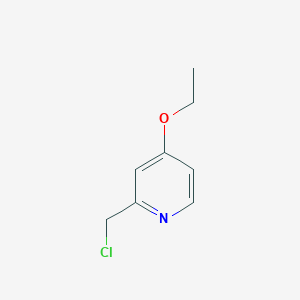
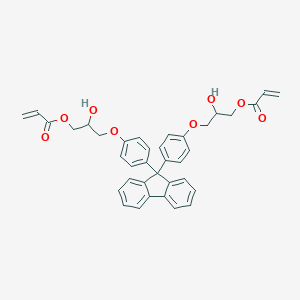
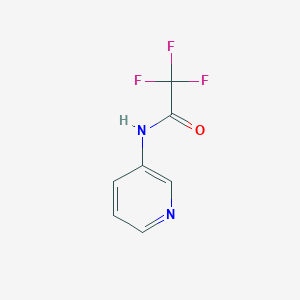
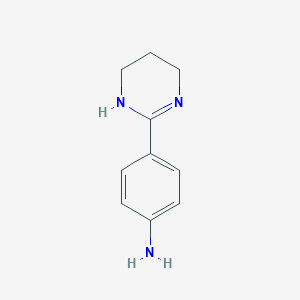
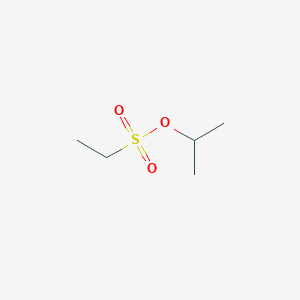
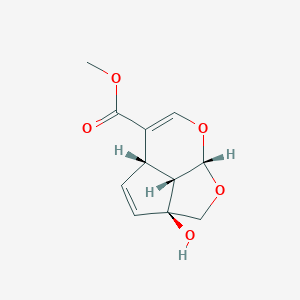
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)
